molecular formula C15H17N7OS B4455104 7-Methyl-2-(methylsulfanyl)-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-2-(methylsulfanyl)-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4455104
M. Wt: 343.4 g/mol
InChI Key: VIMLUVJMVYXOOQ-UHFFFAOYSA-N
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Description

7-Methyl-2-(methylsulfanyl)-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a triazolopyrimidine core, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(methylsulfanyl)-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(methylsulfanyl)-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Methyl-2-(methylsulfanyl)-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic

Properties

IUPAC Name

4-[4-(7-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS/c1-10-11(9-17-14-19-15(24-2)20-22(10)14)12-3-4-16-13(18-12)21-5-7-23-8-6-21/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMLUVJMVYXOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SC)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-2-(methylsulfanyl)-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Methyl-2-(methylsulfanyl)-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-Methyl-2-(methylsulfanyl)-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-Methyl-2-(methylsulfanyl)-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
7-Methyl-2-(methylsulfanyl)-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-Methyl-2-(methylsulfanyl)-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine

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